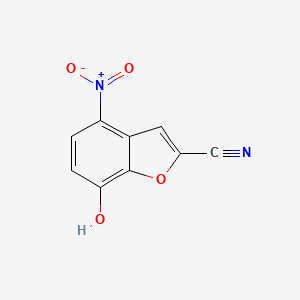![molecular formula C16H25BrO2S B14384498 Methyl [5-(9-bromononyl)thiophen-2-yl]acetate CAS No. 89913-75-7](/img/structure/B14384498.png)
Methyl [5-(9-bromononyl)thiophen-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [5-(9-bromononyl)thiophen-2-yl]acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-(9-bromononyl)thiophen-2-yl]acetate typically involves the bromination of a nonyl chain followed by its attachment to a thiophene ring. The esterification of the resulting thiophene derivative with methanol yields the final product. Common reagents used in these reactions include bromine, thiophene, and methanol, with catalysts such as aluminum chloride (AlCl3) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [5-(9-bromononyl)thiophen-2-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
Methyl [5-(9-bromononyl)thiophen-2-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of Methyl [5-(9-bromononyl)thiophen-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The thiophene ring’s electronic properties play a crucial role in its interaction with these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl [5-(9-chlorononyl)thiophen-2-yl]acetate
- Methyl [5-(9-iodononyl)thiophen-2-yl]acetate
- Methyl [5-(9-fluorononyl)thiophen-2-yl]acetate
Uniqueness
Methyl [5-(9-bromononyl)thiophen-2-yl]acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it a valuable compound for specific applications in synthetic chemistry and material science .
Propriétés
Numéro CAS |
89913-75-7 |
|---|---|
Formule moléculaire |
C16H25BrO2S |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
methyl 2-[5-(9-bromononyl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C16H25BrO2S/c1-19-16(18)13-15-11-10-14(20-15)9-7-5-3-2-4-6-8-12-17/h10-11H,2-9,12-13H2,1H3 |
Clé InChI |
IVEWWJQPDZIUHK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(S1)CCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14384417.png)
![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate](/img/structure/B14384429.png)
![[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid](/img/structure/B14384434.png)
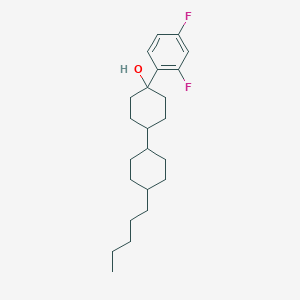
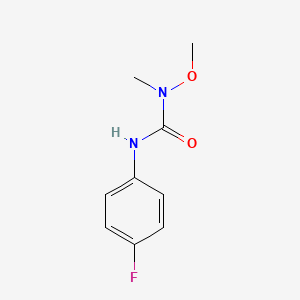
![1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14384469.png)
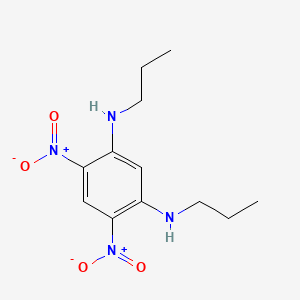

![N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide](/img/structure/B14384477.png)
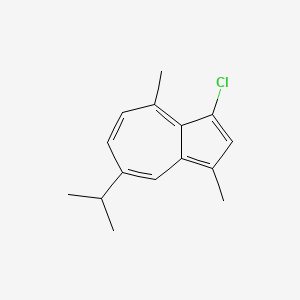

![1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one](/img/structure/B14384489.png)
![2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid](/img/structure/B14384506.png)
